9,10-Dimethoxyanthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dimethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJMBKSFTTXMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178654 | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2395-97-3 | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Functionalization of 9,10 Dimethoxyanthracene
Advanced Synthetic Routes to 9,10-Dimethoxyanthracene and its Analogues
The synthesis of this compound and its derivatives can be achieved through several effective pathways, each offering distinct advantages in terms of yield, scalability, and the introduction of functional diversity.
Reductive Aromatization of Alkoxy-9,10-Anthraquinones
A primary and robust method for synthesizing the this compound core involves the reductive aromatization of corresponding 9,10-anthraquinone precursors. This transformation typically begins with an appropriately substituted anthraquinone (B42736), which is a readily available class of compounds. The process involves the reduction of the quinone carbonyl groups, followed by rearomatization to form the anthracene (B1667546) ring system.
For instance, 1,8-dimethoxy-9,10-anthraquinone can be effectively reduced to 1,8-dimethoxyanthracene. researchgate.net Common reducing agents for this purpose include zinc dust in the presence of an acid like acetic acid or a combination of sodium and ethanol. researchgate.net Another approach involves the methylation of hydroxyanthraquinones, such as 1,4-dihydroxyanthraquinone (quinizarin), to produce 1,4-dimethoxyanthracene-9,10-dione, which can then serve as a precursor for further reduction. nih.govmdpi.com The choice of reducing system is critical and can influence the final product and yield. For example, a mixture of zinc dust and aqueous ammonia (B1221849) has been used in the reduction of 1,8-dimethoxyanthracenedione, yielding a mix of products. researchgate.net A more specialized system utilizing zinc in pyridine (B92270) has been developed for the reductive acetylation of anthraquinones to form 9,10-diacetoxy-anthracenes in a single step. frontiersin.org
| Precursor | Reducing Agent/Conditions | Product | Reference |
| 1,8-Dimethoxy-9,10-anthraquinone | Zinc/Acetic Acid | 1,8-Dimethoxyanthracene | researchgate.net |
| 1,8-Dimethoxy-9,10-anthraquinone | Sodium/Ethanol | 1,8-Dimethoxyanthracene | researchgate.net |
| 1,8-Dimethoxyanthracenedione | Zinc dust/Aqueous Ammonia | 1,8-Dimethoxyanthracene & Byproducts | researchgate.net |
| Anthraquinone Derivatives | Zn/Pyridine | 9,10-Diacetoxy-anthracenes | frontiersin.org |
Cross-Coupling Procedures for Substituted this compound Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for synthesizing substituted anthracene derivatives. rsc.orgmdpi.comorganic-chemistry.orglibretexts.org These methods typically start with a dihalogenated anthracene core, such as 9,10-dibromoanthracene, which can be coupled with a variety of organoboron or organotin reagents to introduce aryl, thiophene (B33073), or other functional groups at the 9 and 10 positions. rsc.orgresearchgate.net
While direct cross-coupling on a pre-formed this compound core is less common, the strategy is widely applied to dihaloanthracene precursors which are subsequently modified. For example, phenyl substituents are effectively introduced using Suzuki-Miyaura cross-coupling procedures, while thiophene groups are often coupled with higher yields using the Stille reaction. rsc.org This approach allows for the creation of a vast library of 9,10-disubstituted anthracenes with tailored electronic and photophysical properties. rsc.orgresearchgate.netepa.gov The synthesis of 2-ethyl-9,10-dimethoxyanthracene (B1213300) via Suzuki coupling has also been noted. epo.org
| Coupling Reaction | Precursor | Reagent | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 9,10-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9,10-Diarylanthracenes | rsc.orgepa.gov |
| Stille | 9,10-Dibromoanthracene | 2-Tributylstannyl-thiophene | Pd₂(dba)₃, Tri-o-tolylphosphine | 9,10-Di(thienyl)anthracenes | rsc.org |
| Suzuki-Miyaura | 9,10-Dibromoanthracene | 2-Indenylboronic acid | (dppf)PdCl₂ | 9,10-Di(2-indenyl)anthracene | mdpi.com |
Conversion from Dihydroanthracene Intermediates
Another significant synthetic route proceeds through the formation and subsequent aromatization of a 9,10-dihydroanthracene (B76342) intermediate. A key intermediate, 9,10-dihydro-9,10-dimethoxyanthracene, can be synthesized by reacting anthracene with bromine in methanol (B129727) in the presence of a base like sodium bicarbonate. researchgate.netresearchgate.net This electrophilic addition proceeds in high yield. researchgate.netresearchgate.net
The final aromatization step to yield this compound is achieved by treating the dihydro-intermediate with an oxidizing agent. researchgate.netresearchgate.net A common and effective reagent for this oxidation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which provides the desired aromatic product in good yield. researchgate.netresearchgate.net This two-step process, involving addition followed by oxidation, provides a controlled method for accessing the this compound core.
| Intermediate | Reaction | Reagent | Product | Yield | Reference |
| Anthracene | Electrophilic Addition | Br₂, CH₃OH, NaHCO₃ | 9,10-Dihydro-9,10-dimethoxyanthracene | 82% | researchgate.netresearchgate.net |
| 9,10-Dihydro-9,10-dimethoxyanthracene | Oxidation/Aromatization | DDQ in Benzene (B151609) | This compound | 62% | researchgate.netresearchgate.net |
Strategies for Regioselective Functionalization of the Anthracene Core
Controlling the position of functional groups on the anthracene skeleton is paramount for fine-tuning its properties for specific applications. Research has focused on directing substitution away from the most reactive 9 and 10 positions to the peripheral C-2, C-6, and other sites.
Functionalization at C-2 and C-6 Positions to Tune Optoelectronic Characteristics
The introduction of substituents at the C-2 and C-6 positions of the this compound core has been shown to be a highly effective strategy for modulating its optoelectronic properties. nih.govacs.org By attaching electronically diverse groups, such as various ethynyl (B1212043) substituents, researchers can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org
This functionalization leads to significant changes in the absorption and emission spectra. For example, the incorporation of bis(dimethylanilineethynyl) groups at the 2 and 6 positions can red-shift the absorbance onset by over 60 nm compared to the parent this compound (DMA). nih.govacs.org These modifications decrease the HOMO-LUMO gap and also influence the molecule's reactivity, such as its interaction with singlet oxygen to form endoperoxides. nih.govacs.org This targeted functionalization is crucial for developing new materials for applications like photocleavable linkers and organic electronics. nih.govrsc.org Electrophilic substitution, such as sulfonation, can also be directed specifically to the 2-position due to the strong activating nature of the 9,10-dimethoxy groups.
| Substituent at C-2, C-6 | Effect on HOMO-LUMO Gap | Absorbance Onset Shift (vs. DMA) | Reference |
| Ethynyl groups | Decrease | Varies with substituent | nih.govacs.orgacs.org |
| Bis(dimethylanilineethynyl) | Significant Decrease | > 60 nm | nih.govacs.org |
Control of Regioselectivity in Diels-Alder and Electrophilic Substitution Reactions
The inherent reactivity of the anthracene core favors reactions at the central 9 and 10 positions, particularly for Diels-Alder cycloadditions and electrophilic substitutions, due to the thermodynamic stability gained by forming a more aromatic naphthalene (B1677914) system in the product. researchgate.netwikipedia.org Overcoming this natural preference to achieve functionalization on the terminal rings is a significant synthetic challenge.
For electrophilic aromatic substitution, the powerful electron-donating nature of the methoxy (B1213986) groups at the 9 and 10 positions strongly activates the entire ring system but directs incoming electrophiles to the outer rings. saskoer.ca This is clearly demonstrated by the sulfonation of this compound, which selectively yields the 2-sulfonic acid derivative. The methoxy groups stabilize the cationic intermediate (arenium ion) formed during attack at the ortho (C-1, C-4, C-5, C-8) and para (C-2, C-3, C-6, C-7) positions, with substitution at C-2 being particularly favored. libretexts.org
In the context of the Diels-Alder reaction, which almost exclusively occurs across the 9,10-positions in unsubstituted anthracene, altering the regioselectivity is more complex. wikipedia.orgiitk.ac.in While the 9,10-dimethoxy groups further enhance the reactivity of the central ring, strategies have been developed for other anthracenes that involve installing additional electron-donating groups on the terminal rings (e.g., at C-1 and C-5). researchgate.net This approach can activate the terminal rings to compete with the central ring for the dienophile, offering a pathway to previously inaccessible 1,4-cycloadducts. researchgate.net Although challenging for this compound itself, this principle demonstrates a key strategy for controlling regioselectivity in the broader class of anthracene derivatives. researchgate.net
| Reaction Type | Inherent Regioselectivity of Anthracene | Controlling Factor for this compound | Resulting Regioselectivity | Reference |
| Electrophilic Substitution | 9,10-positions | Strong activating/directing effect of 9,10-dimethoxy groups | C-2 position | saskoer.ca |
| Diels-Alder Cycloaddition | 9,10-positions | Enhanced electron density of the central ring | 9,10-positions (predominantly) | researchgate.netwikipedia.org |
Synthesis of this compound-Containing Hybrid Systems
The unique photophysical properties of this compound, particularly its capacity to act as a fluorescent electron donor, have made it a valuable building block in the construction of complex molecular and supramolecular systems. These hybrid systems are designed to harness and modulate the anthracene core's characteristics for applications in materials science and photochemistry. The synthetic strategies employed focus on integrating the this compound moiety into larger architectures either through non-covalent interactions or by forming robust covalent bonds with other functional units.
Integration into Supramolecular Architectures
The incorporation of this compound into supramolecular assemblies is primarily achieved through host-guest chemistry, where the anthracene derivative acts as a "guest" molecule encapsulated within a larger "host" macrocycle. researchgate.net These non-covalent systems are of significant interest because the distance and orientation between the host and guest can be precisely controlled, influencing photophysical events like photoinduced electron transfer (PET).
One approach involves the synthesis of flexible podands, which are molecules that feature the this compound unit linked to a receptor site, such as a pseudo-crown ether, via a flexible chain. psu.edu The addition of a suitable cation, like potassium (K+), can induce the podand to fold, bringing the anthracene donor into close proximity with an acceptor moiety also attached to the chain. psu.edu This cation-induced complexation restricts the conformation of the molecule, creating a well-defined donor-acceptor system where the rate of PET can be studied. psu.edu Computational studies have shown that while a sodium ion (Na+) may sit above the pseudo-crown ether cavity without causing significant conformational change, a potassium ion nestles within the cavity, reducing the distance between the chromophores to approximately 6 Å. psu.edu
Another significant strategy involves the use of macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins. researchgate.netacs.org These hosts possess hydrophobic inner cavities and hydrophilic portals, allowing them to encapsulate hydrophobic guests like anthracene derivatives in aqueous solutions. The complexation not only enhances the solubility of the guest but also affects its photophysical properties. For instance, the encapsulation of anthracene derivatives within the confined space of a CB[n] or cyclodextrin (B1172386) cavity can alter photoreaction pathways and enhance fluorescence emission. researchgate.netacs.org The specific host-guest binding behavior dictates the extent of these effects. researchgate.net Water-soluble derivatives, such as sodium this compound-2-sulfonate, are often used in these studies to facilitate their application in aqueous supramolecular systems. cymitquimica.comosaka-u.ac.jp
| Host System | Guest Moiety | Driving Interaction | Key Research Finding |
| Podand with Pseudo-Crown Ether | This compound | Cation-induced complexation (K+) | Cation binding induces a conformational change, bringing donor and acceptor moieties into close proximity to study photoinduced electron transfer (PET). psu.edu |
| Cucurbit[n]uril (CB[n]) | Substituted Anthracene Derivatives | Host-guest inclusion (hydrophobic effects) | Host-guest interactions affect the photophysical properties and photoreaction processes of the guest molecule. researchgate.net |
| Janusarene | 9,10-Dimethylanthracene (B165754) (as guest) | Host-guest interaction | A homoditopic host capable of concurrently binding planar guests like anthracene derivatives and spherical guests like fullerenes. nih.gov |
| γ-Cyclodextrin | Anthracene-appended Derivatives | Host-guest complexation | The association within the cyclodextrin cavity influences photodimerization and fluorescence properties. acs.org |
Conjugation with Fullerene Scaffolds
The covalent conjugation of this compound with fullerene scaffolds creates robust donor-acceptor dyads, which are instrumental in studying photoinduced electron transfer. Fullerenes are excellent electron acceptors, and when covalently linked to an electron donor like this compound, light absorption can trigger the transfer of an electron from the excited anthracene moiety to the fullerene cage. nih.govrug.nl This process generates a charge-separated state, a fundamental step in artificial photosynthesis and organic photovoltaic applications. rug.nlrsc.org
A primary synthetic method for creating these conjugates involves the Diels-Alder reaction. Anthracene and its derivatives can act as dienes that react with the double bonds on the fullerene surface (dienophile). The Diels-Alder reaction is often reversible, a property that is exploited for regioselective functionalization of the fullerene cage. scielo.org.mx For example, substituted anthracenes, such as 9,10-dimethylanthracene, can be used as temporary directing groups. scielo.org.mx They add to the fullerene at a specific site, blocking it and directing subsequent, non-reversible additions (like the Bingel-Hirsch reaction for malonate addition) to other specific locations on the fullerene sphere. scielo.org.mx Afterwards, the anthracene directing group can be removed by a retro-Diels-Alder reaction, typically by heating, to yield a specifically functionalized fullerene. scielo.org.mx While 9,10-dimethylanthracene is commonly cited for this purpose, the principle extends to other derivatives like this compound, with the substituents at the 9 and 10 positions influencing the reactivity of the anthracene as a diene. scielo.org.mx
The resulting this compound-fullerene conjugates are designed to facilitate efficient intramolecular electron transfer upon photoexcitation. The rigid covalent linkage ensures a fixed distance and orientation between the donor and acceptor, allowing for detailed investigation of the electron transfer dynamics. psu.edu The study of these systems provides insight into the fundamental factors controlling charge separation and recombination, which is crucial for the design of more efficient organic solar cells. rug.nl
| Conjugate System | Synthetic Methodology | Purpose / Key Finding |
| Anthracene-Fullerene Adduct | Diels-Alder Cycloaddition | Covalently links the anthracene (diene) to the fullerene (dienophile) to create a donor-acceptor dyad. scielo.org.mx |
| Regioselective Fullerene Polyadducts | Diels-Alder followed by retro-Diels-Alder | Anthracene derivatives act as reversible protective/directing groups to achieve specific patterns of functionalization on the fullerene surface. scielo.org.mx |
| Fullerene-Porphyrin-BODIPY Triads | Covalent Synthesis | Serves as a model system to study how solvent polarity modulates photoinduced electron transfer in complex molecular arrays. rsc.org |
| Polymer/Fullerene Blends | Solution Casting | Used in bulk heterojunction solar cells where photoinduced electron transfer from the donor polymer to the fullerene acceptor generates charge. rug.nl |
Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9,10 Dimethoxyanthracene
Elucidation of Electronic Transitions and Energy Gaps via Optical Spectroscopy
Optical spectroscopy serves as a fundamental tool for probing the electronic structure of molecules. For DMA, analysis of its absorption and emission spectra provides direct insight into the energy of its electronic transitions and the corresponding highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.
The electronic absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to the energy required to promote an electron from a lower energy orbital to a higher one. edinst.com The fluorescence emission spectrum, conversely, shows the wavelengths of light emitted as the molecule relaxes from its excited state back to the ground state. edinst.com
For anthracene (B1667546) derivatives, these spectra are characterized by vibronic bands. rsc.org In the case of 9,10-diethoxyanthracene (B1583715) (DEA), a closely related compound to DMA, the absorption spectrum in acetonitrile (B52724) displays a prominent peak, while its fluorescence spectrum shows a characteristic emission. cdnsciencepub.com A sulfonated derivative, 9,10-dimethoxyanthracene-2-sulfonate, also exhibits distinct absorption and emission spectra whose overlap is crucial for understanding energy transfer processes. oup.com The absorption and emission spectra of various anthracene derivatives, including those with different substituents, have been studied to understand their photophysical properties. researchgate.net
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| 9,10-diphenylanthracene (B110198) | Not Specified | Not Specified | Not Specified | 0.51 researchgate.net |
The energy difference between the HOMO and LUMO is a critical parameter that determines a molecule's electronic and optical properties. missouristate.edu This HOMO-LUMO gap can be tuned by introducing different substituent groups to the aromatic core. rsc.org
Studies on substituted pentacenes and fluorenones have demonstrated that electron-donating groups generally decrease the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum, while electron-withdrawing groups have the opposite effect. missouristate.edunih.gov For instance, functionalizing this compound at the 2 and 6 positions with electronically diverse ethynyl (B1212043) substituents has been shown to decrease the HOMO-LUMO gap. acs.org Notably, the introduction of bis(dimethylanilineethynyl) substituents resulted in an increase in the absorbance onset wavelength by over 60 nm compared to the parent DMA. acs.org This demonstrates the significant influence of substituents on the electronic structure. acs.orgnih.gov Theoretical calculations, such as those using density functional theory (DFT), are often employed alongside experimental techniques like cyclic voltammetry to corroborate and understand these trends. nih.govacs.org
| Substituent at 2 and 6 positions | Effect on HOMO-LUMO Gap | Change in Absorbance Onset |
|---|---|---|
| Ethynyl Groups | Decrease acs.org | Not specified |
| Bis(dimethylanilineethynyl) | Decrease acs.org | > 60 nm increase compared to DMA acs.org |
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
To understand the fate of the excited DMA molecule, time-resolved spectroscopic techniques are indispensable. These methods allow for the observation of transient species and the measurement of the rates of various photophysical and photochemical processes that occur on timescales ranging from femtoseconds to microseconds.
Femtosecond and picosecond transient absorption spectroscopy are powerful techniques used to monitor the kinetics of electron transfer and other ultrafast processes in photocatalysis. unisoku.comrsc.orgmdpi.com In these experiments, a short laser pulse (pump) excites the molecule, and a second, delayed pulse (probe) measures the absorption of the transient species created.
For 9,10-diethoxyanthracene (DEA), transient absorption spectroscopy on the 50 ps to 10 ns timescale revealed the formation of both singlet and triplet excited states. cdnsciencepub.com Specifically, absorptions at 570 nm and 430 nm were assigned to the singlet and triplet excited states, respectively. cdnsciencepub.com In the presence of an electron acceptor, the decay of the singlet excited state is accelerated, and a new absorption band corresponding to the DEA radical cation appears around 475 nm. cdnsciencepub.com This indicates that electron transfer occurs from the singlet excited state. cdnsciencepub.com Studies on other anthracene derivatives, such as anthracene-9,10-endoperoxide, have utilized femtosecond transient absorption to investigate competing photoreaction channels, revealing ultrafast product formation within picoseconds. researchgate.netfu-berlin.de
Time-resolved resonance Raman (TR³) spectroscopy is a valuable tool for obtaining structural information about short-lived intermediates, such as radical cations. ibs.re.krresearchmap.jp By tuning the laser wavelength to be in resonance with an electronic transition of the transient species, the Raman scattering from that species is selectively enhanced.
In a study of 2-ethyl-9,10-dimethoxyanthracene (B1213300) (a derivative of DMA), TR³ spectroscopy combined with pulse radiolysis was used to investigate the formation of its radical cation and a subsequent charge-localized dimer radical cation. kaist.ac.krnih.gov The TR³ spectra, recorded at time delays from 30 ns to 300 µs, showed that the major bands were very similar to those of the neutral DMA molecule, suggesting that in the dimer radical cation, the positive charge is localized on a single monomer unit. kaist.ac.krnih.govresearchgate.net The appearance and disappearance of specific Raman bands over time provided further insights into the dynamics of these transient species. kaist.ac.kr
| Raman Shift (cm⁻¹) | Assignment/Observation |
|---|---|
| 1324 | Disappears as delay time increases (>3 µs) kaist.ac.kr |
| 1511 | Disappears as delay time increases (>3 µs) kaist.ac.kr |
| 1304 | Intensity gradually increases (0.03–300 µs) kaist.ac.kr |
| 1433 | Intensity gradually increases (0.03–300 µs) kaist.ac.kr |
When photoinduced electron transfer occurs between a donor and an acceptor, a radical ion pair is formed. The subsequent dynamics of this pair, including its recombination to form products, can be influenced by an external magnetic field. This phenomenon, known as the magnetic field effect (MFE), arises from the coherent interconversion between the singlet and triplet states of the radical pair. nih.govresearchgate.net
Time-resolved MFE studies on donor-acceptor systems, such as 9,10-dimethylanthracene (B165754) and N,N-dimethylaniline, have been used to distinguish between different reaction pathways, namely the formation of loose radical ion pairs versus more tightly bound exciplexes. nih.govresearchgate.net By monitoring the magnetosensitive delayed fluorescence from the exciplex, details of the reaction mechanism can be elucidated. nih.gov The application of rapidly switched magnetic fields allows for the direct observation of these effects and the time-dependence of the radical pair composition. rsc.org In the case of 9,10-dimethylanthracene, the dynamics of the ion pairs produced upon fluorescence quenching have been investigated, and the relative efficiency of the triplet recombination pathway was found to decrease significantly in the presence of an external magnetic field. unige.chunige.ch
Structural Elucidation via X-ray Crystallography and High-Resolution NMR Spectroscopy
The precise three-dimensional arrangement of atoms and the electronic environment of the nuclei in this compound are fundamental to understanding its chemical and photophysical properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are powerful techniques that provide detailed insights into the molecule's structure.
High-resolution NMR spectroscopy in solution provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the symmetry of the molecule simplifies the NMR spectra. The two methoxy (B1213986) groups are chemically equivalent, as are the corresponding protons and carbons on the anthracene ring system.
A study on the synthesis of new 9,10-anthraquinone derivatives utilized this compound as a starting material, and its structure was confirmed by NMR spectroscopy. rsc.org In a related compound, 2-hydroxymethyl-9,10-dimethoxyanthracene, the presence of the dimethoxyanthracene core is confirmed by its characteristic NMR signals. psu.edu The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the electron density and local magnetic fields, providing a fingerprint of the molecular structure.
Table 1: Representative Spectroscopic Data for 9,10-Disubstituted Anthracene Derivatives
| Compound Name | Technique | Key Findings |
| 9,10-Dimethylanthracene | X-ray Crystallography | Monoclinic, space group P2~/c, centrosymmetric and planar molecule. iucr.org |
| 9,10-Dimethylanthracene | ¹H and ¹³C NMR | Provides characteristic signals for the methyl and aromatic protons and carbons. chemicalbook.comnih.gov |
| This compound | ¹H and ¹³C NMR | Used to confirm the structure during the synthesis of derivatives. rsc.org |
| 2-Hydroxymethyl-9,10-dimethoxyanthracene | ¹H NMR | Confirms the presence of the this compound core. psu.edu |
Conformational Analysis in Ground and Excited States
The conformation of this compound, particularly the orientation of the methoxy groups, plays a crucial role in its electronic and photophysical behavior. While the anthracene core is largely rigid and planar, the methoxy groups have rotational freedom around the C-O bonds.
Ground State:
In the ground electronic state, the conformation is determined by a balance of steric and electronic effects. Computational studies on related alkoxy-substituted anthracenes, such as 9,10-dibutoxyanthracene, have been performed using methods like molecular mechanics (MM3) and density functional theory (DFT) to determine the most stable conformations. nih.gov For this compound, it is expected that the methoxy groups will adopt an orientation that minimizes steric hindrance with the adjacent aromatic protons while maximizing electronic stabilization through resonance with the anthracene π-system. UV-visible absorption studies of systems containing the this compound moiety have shown no evidence of ground-state interactions between the fluorophore and other parts of the molecule in certain linked systems, suggesting a relatively unperturbed ground-state conformation. psu.edu
Excited State:
Upon photoexcitation to the first singlet excited state (S₁), the electronic distribution and geometry of the molecule can change significantly. This can lead to different preferred conformations in the excited state compared to the ground state. The photophysics of 9,10-disubstituted anthracenes are known to be highly dependent on the nature of the substituents. rsc.orgchalmers.se For instance, this compound is known for its high fluorescence quantum yield, which approaches unity, indicating that non-radiative decay pathways, which can be influenced by conformational changes, are minimized. conicet.gov.ar
Studies on flexible donor-acceptor systems incorporating a this compound unit have indicated the existence of different conformations in the excited state. psu.edu In these systems, folded and extended conformations were observed upon excitation, influencing the rates of photoinduced electron transfer. psu.edu The study of the photophysics of 2,6-dialkoxy anthracenes has also provided evidence for excited-state side-chain conformational relaxation. conicet.gov.ar For this compound, time-dependent density functional theory (TD-DFT) calculations would be instrumental in elucidating the optimized geometry of the excited state and understanding how the methoxy group orientation influences the emissive properties. nih.govconicet.gov.ar
Photophysical Mechanisms and Energy Transfer Processes in 9,10 Dimethoxyanthracene Systems
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of 9,10-dimethoxyanthracene (DMA), a molecule frequently utilized as an electron donor in mechanistic studies. Upon photoexcitation, DMA can engage in electron transfer reactions through various pathways, the specifics of which are dictated by the molecular environment and the nature of the electron acceptor.
Intramolecular Electron Transfer Pathways in Substituted Systems
Studies on donor-bridge-acceptor (D-B-A) systems with DMA as the donor have revealed that the electronic coupling between the donor and acceptor is highly sensitive to the bridge's structure. claremont.edu For instance, in rigidly linked systems, even subtle changes in the bridge can dramatically alter the electron transfer rate. claremont.edu In some cases, two distinct intramolecular electron transfer pathways can coexist within a single molecular system. rsc.org This can occur when excitation leads to multiple, electronically distinct excited states, each of which decays through its own electron transfer channel. rsc.org The initial distribution of electron density within the excited photosensitizer unit can ultimately determine which pathway is taken. rsc.org
The distance dependence of intramolecular electron transfer in these systems is a key area of investigation. The rate of electron transfer typically decreases exponentially with the distance between the donor and acceptor. acs.org However, the specific nature of the bridging ligand significantly modulates this dependence. acs.org
Intra-ion-pair Electron Transfer Processes
Following the initial photoinduced electron transfer, the resulting radical ion pair can undergo subsequent electron transfer processes. In systems where the donor and acceptor are held in close proximity, such as in an ion pair, the dynamics of back electron transfer become crucial. The use of electrostatic ion pairs provides a valuable method for studying these processes without the complications of diffusion. diva-portal.org
In such pre-associated complexes, the quenching of the excited state corresponds to an intra-ion-pair electron transfer event. diva-portal.org The rate of this process can be directly measured and is influenced by factors such as the solvent and the specific nature of the ions involved. diva-portal.orgpsu.edu The formation of these ion pairs can be confirmed through various spectroscopic techniques, and their association constants can be determined. diva-portal.org For example, in acetonitrile (B52724) solution, cationic ruthenium sensitizers and anionic salicylate (B1505791) derivatives form ion pairs with large equilibrium constants, allowing for the detailed study of excited-state proton-coupled electron transfer (ES-PCET) within the pair. diva-portal.org
Bimolecular Photoinduced Electron Transfer and Geminate Ion Pair Dynamics
In solution, where the donor and acceptor are not covalently linked, photoinduced electron transfer occurs through bimolecular encounters. The quenching of the excited DMA molecule by an electron acceptor leads to the formation of a geminate radical ion pair. aip.orgnih.gov This pair is initially formed in a singlet spin state due to the conservation of spin during the electron transfer from the singlet excited state of DMA. aip.org
The subsequent fate of this geminate ion pair is a complex interplay of several processes:
Charge Recombination: The ion pair can recombine to regenerate the ground state reactants.
Triplet State Formation: Through a process of spin conversion (intersystem crossing) from the singlet radical ion pair to a triplet state, subsequent recombination can lead to the formation of the triplet excited state of the donor (DMA). aip.orgnih.govunige.ch
Dissociation: The ions can diffuse apart to become free, solvated ions. unige.ch
The dynamics of these processes have been investigated using techniques like transient absorption spectroscopy. For instance, in the system of 9,10-dimethylanthracene (B165754) (a close analog of DMA) and phthalonitrile, both charge recombination to the ground state and formation of the triplet excited state are observed in solvents like acetonitrile and tetrahydrofuran. aip.orgnih.govunige.ch The efficiency of the triplet recombination pathway can be influenced by external magnetic fields, providing a powerful tool to study the spin dynamics of the geminate ion pair. aip.orgnih.govunige.ch The formation of exciplexes, or excited state complexes between the donor and acceptor, can also play a significant role, particularly in less polar solvents. acs.org
Solvent Dependence of Electron Transfer Kinetics and Solvation Effects
The solvent plays a critical role in modulating the kinetics and thermodynamics of photoinduced electron transfer involving this compound. The polarity of the solvent can significantly influence the stability of the resulting ion pairs and, consequently, the rates of both forward and back electron transfer.
In donor-bridge-acceptor systems, changing the solvent from nonpolar to polar can lead to a substantial increase in the charge separation rate constant. acs.org Theoretical models, such as the generalized Mulliken-Hush approach, have been employed to understand the effect of solvent molecules on the electronic coupling matrix element, which is a key determinant of the electron transfer rate. claremont.edu These studies have shown that for certain molecular geometries, the presence of solvent molecules in the vicinity of the donor and acceptor can dramatically enhance the electronic coupling. claremont.edu
The solvent also influences the energetics of electron transfer, as described by the Rehm-Weller equation. The driving force for electron transfer is dependent on the solvent's dielectric constant. acs.org Furthermore, the reorganization energy, which is the energy required to distort the reactants and the solvent to the transition state geometry, has a significant solvent-dependent component. acs.org Continuum models and more sophisticated molecular models have been used to calculate the solvent reorganization energy and its temperature dependence. acs.org
In bimolecular reactions, the solvent polarity dictates the nature of the initial product of quenching. In highly polar solvents like acetonitrile, electron transfer often occurs over a distance, directly forming a loose ion pair. acs.orgnih.gov In contrast, in nonpolar solvents, the formation of an exciplex is more common. acs.org The dynamics of the geminate ion pair, including the competition between charge recombination and dissociation into free ions, are also strongly influenced by the solvent's ability to stabilize the charged species. cdnsciencepub.comresearchgate.net
Excited State Deactivation and Luminescence Phenomena
The excited state of this compound can be deactivated through various radiative and non-radiative pathways. A key process influencing its luminescence is fluorescence quenching, which occurs when another molecule, the quencher, interacts with the excited DMA to promote its return to the ground state without the emission of a photon.
Fluorescence Quenching Studies and Quenching Mechanisms
The fluorescence of this compound and its derivatives can be efficiently quenched by a variety of electron-accepting molecules. cdnsciencepub.comoup.comacs.org This quenching is often the primary experimental evidence for the occurrence of photoinduced electron transfer. The efficiency of quenching is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. cdnsciencepub.com
Several mechanisms can be responsible for the observed fluorescence quenching:
Electron Transfer: As discussed in detail above, this is a major quenching pathway for DMA in the presence of suitable electron acceptors. The quenching rate constant often correlates with the driving force for electron transfer. oup.com
Heavy Atom Effect: In the presence of species containing heavy atoms (e.g., iodonium (B1229267) salts), quenching can occur via an enhanced rate of intersystem crossing from the singlet excited state to the triplet state. cdnsciencepub.com This mechanism can operate over significant distances. cdnsciencepub.com
Exciplex Formation: In some systems, particularly in non-polar solvents, the interaction between the excited DMA and the quencher can lead to the formation of an exciplex. acs.orgacs.org This exciplex can then decay non-radiatively to the ground state or, in some cases, emit its own characteristic fluorescence at a longer wavelength than the DMA fluorescence. researchgate.net
The study of fluorescence quenching provides valuable kinetic information about the deactivation processes. Time-resolved fluorescence measurements can directly probe the lifetime of the excited state in the presence and absence of a quencher, allowing for the determination of bimolecular quenching rate constants. These studies have been instrumental in elucidating the complex interplay of electron transfer, solvent effects, and spin dynamics in this compound systems. diva-portal.orgcdnsciencepub.comacs.orgsigmaaldrich.com
Triplet-Triplet Annihilation Processes
Triplet-triplet annihilation (TTA) is a photophysical process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in the ground state. This "upconversion" of energy is of significant interest for applications in organic light-emitting diodes (OLEDs) and photon upconversion technologies. Anthracene (B1667546) derivatives are frequently chosen for these systems due to their favorable energy level alignment. researchgate.net
The efficiency of TTA is critically dependent on several factors, including the triplet state energy, the rate of intersystem crossing (ISC) from the initial singlet excited state (S₁) to the triplet manifold (T₁), and the diffusion of triplet excitons within the material. researchgate.net Substituting the anthracene core at the 9 and 10 positions can dramatically influence these properties. rsc.org For instance, while unsubstituted anthracene has a high triplet yield of approximately 70%, derivatives like 9,10-dimethylanthracene exhibit a higher fluorescence quantum yield of around 70%, indicating a lower intrinsic ISC rate. rsc.orgchalmers.se
For TTA to be an effective upconversion mechanism, the energy of the resulting singlet state (E(S₁)) must be less than twice the energy of the initial triplet state (E(T₁)), i.e., E(S₁) < 2 * E(T₁). Anthracene derivatives generally satisfy this requirement. umb.edu In sensitized TTA systems, a sensitizer (B1316253) molecule absorbs light and transfers its energy to the anthracene derivative (the annihilator), populating its triplet state. For example, platinum octaethylporphyrin (PtOEP) has been successfully used as a sensitizer for various 9,10-substituted anthracene annihilators. rsc.orgchalmers.se The triplet state energy of these annihilators must be similar to or lower than that of the sensitizer (1.86 eV for PdOEP) for efficient energy transfer to occur. rsc.org
Exciton (B1674681) and Excimer Dynamics in Aggregated or Solid-State Forms
The photophysical behavior of this compound and its analogues in aggregated or solid-state forms is markedly different from that in dilute solutions, primarily due to intermolecular interactions that lead to the formation of excitons and excimers. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. It is typically characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. rsc.orgrsc.org
In the solid state, such as in thin films, crystals, or nanoaggregates, anthracene derivatives often exhibit dual emission from both the locally excited (exciton) state and the lower-energy excimer state. rsc.orgresearchgate.net The relative intensity of the excimer emission is highly dependent on the molecular packing and morphology of the material. rsc.orgresearchgate.net For instance, in studies of 9,10-diphenylanthracene (B110198) (DPA), a structurally related compound, the well-ordered crystalline state shows dominant excimer emission, while in less-ordered nanoaggregates, the contribution from the excimer state decreases. rsc.org This is because favorable intermolecular orbital overlap in closely packed structures facilitates the rapid relaxation of the initial exciton to the excimer state. rsc.org
Time-resolved spectroscopic studies have provided detailed insights into these dynamics. The formation of the excimer state from the exciton state can occur on a sub-nanosecond timescale in well-ordered systems like crystals and thin films. rsc.org Prior to this trapping in the excimer state, the initial singlet excitons can migrate through the material. This exciton diffusion can be observed through exciton-exciton annihilation kinetics, where the fluorescence decay becomes faster at higher excitation fluences. rsc.orgresearchgate.net
Table 1: Photophysical Properties of Anthracene Derivatives in Different States This table is generated based on data for 9,10-diphenylanthracene (DPA), a representative analogue, to illustrate the principles of exciton and excimer dynamics.
| System | Primary Emitting Species | Emission Characteristics | Key Dynamic Process | Reference |
|---|---|---|---|---|
| DPA in Dilute Solution | Monomer | Strong, structured blue fluorescence | Monomolecular fluorescence decay | rsc.org |
| DPA in Nanoaggregates | Exciton and Excimer | Blue (exciton) and green (excimer) emission | Singlet exciton diffusion followed by trapping at excimer sites | rsc.orgresearchgate.net |
| DPA in Thin Film/Crystal | Excimer | Dominant, broad green emission | Fast relaxation of exciton to excimer state (<1 ns) | rsc.org |
Singlet Oxygen Generation and Reactivity
Photosensitized Oxidation Mechanisms involving this compound Endoperoxides
This compound, like many anthracene derivatives, reacts with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form a stable 9,10-endoperoxide (EPO). rsc.orgacs.org This process is a hallmark of the interaction between singlet oxygen and the anthracene core. acs.org The reaction can be initiated by irradiating a solution containing this compound and a photosensitizer (such as Methylene (B1212753) Blue or Rose Bengal) with visible light in the presence of molecular oxygen. rsc.orgresearchgate.net The photosensitizer absorbs the light, enters an excited triplet state, and then transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive ¹O₂. This ¹O₂ then reacts with the anthracene derivative. plos.org
Alternatively, some anthracene derivatives can themselves act as photosensitizers, generating ¹O₂ from their own excited singlet states via an exciplex with ground-state oxygen, although energy transfer from the triplet state is also a common mechanism. plos.orgresearchgate.net The rate of this photooxidation is dependent on factors such as the concentration of the anthracene, light intensity, and the lifetime of singlet oxygen in the chosen solvent. rsc.orgplos.org Electron-donating substituents at the 9 and 10 positions, such as methoxy (B1213986) groups, increase the electron density of the anthracene core, making it more reactive towards the electrophilic singlet oxygen. acs.org
The resulting this compound endoperoxide (DMA-EPO) is a stable molecule but can undergo further reactions, particularly decomposition. plos.orgresearchgate.net The decomposition pathways for anthracene endoperoxides can be triggered by heat, light, or acid catalysis. researchgate.netlookchem.comresearchgate.net Two primary pathways for decomposition are considered: a retro-cycloaddition reaction involving the cleavage of the C-O bonds, which releases singlet oxygen and regenerates the parent anthracene, and a pathway initiated by the cleavage of the O-O peroxide bond, which leads to different degradation products. researchgate.netnih.gov For instance, the decomposition of this compound-endoperoxide in the presence of acid has been shown to yield specific rearranged products. researchgate.netresearchgate.net Furthermore, photodecomposition of the endoperoxide can lead to secondary products through C-C bond cleavage in addition to C-O bond cleavage. plos.orgresearchgate.netnih.gov
Electrochemical Behavior and Redox Chemistry of 9,10 Dimethoxyanthracene
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of 9,10-dimethoxyanthracene. This method provides key information about the oxidation and reduction potentials of the molecule and the stability of the resulting charged species.
The electrochemical oxidation of this compound and its derivatives is typically a reversible process, allowing for the reliable determination of standard oxidation potentials (E°). cdnsciencepub.comresearchgate.net These measurements are often conducted using a three-electrode system, which includes a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and an auxiliary or counter electrode (e.g., a platinum wire). rsc.orgmarquette.edu The experiments are performed in suitable organic solvents, such as methylene (B1212753) chloride or diglyme, containing a supporting electrolyte to ensure conductivity. cdnsciencepub.comresearchgate.net
Studies have shown that the cyclic voltammogram of this compound displays a reversible oxidation wave, corresponding to the removal of an electron to form the radical cation (DMA•⁺). cdnsciencepub.comresearchgate.net The reversibility of the process is indicated by the presence of a corresponding reduction wave on the reverse scan of the voltammogram. The potential at which this redox event occurs is influenced by the solvent system and the specific substituents on the anthracene (B1667546) core. For instance, the introduction of four additional methoxy (B1213986) groups, as in 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, lowers the oxidation potential compared to 9,10-dimethylanthracene (B165754), demonstrating the electron-donating effect of the methoxy groups. marquette.edu Similarly, the choice of electrolyte can affect the stability of the generated radical cation and the reversibility of the voltammetric response. jst.go.jp
The table below summarizes representative electrochemical data for anthracene derivatives, illustrating the effect of substituents on oxidation potentials.
| Compound | Oxidation Potential (Eox) | Reference Electrode | Solvent | Notes |
| 9,10-Dimethylanthracene | 1.16 V | SCE | CH₂Cl₂ | Irreversible oxidation under some conditions, becomes reversible at higher scan rates. cdnsciencepub.commarquette.edu |
| 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 0.81 V | SCE | CH₂Cl₂ | Highly reversible electrochemical oxidation. marquette.edu |
| This compound | Varies | - | CH₂Cl₂, TFA | Reversible cyclic voltammograms used to determine standard oxidation potentials. cdnsciencepub.com |
This table is generated based on data from cited research articles.
Correlation of Electrochemical Oxidation Potentials with Gas Phase Ionization
A significant aspect of the study of this compound is the correlation between its electrochemical oxidation potential in solution and its ionization energy in the gas phase. This relationship provides fundamental insights into the energetics of electron transfer and the influence of solvation.
The first ionization energy (E_I), which corresponds to the removal of an electron from the molecule in the gas phase (D → D•⁺ + e⁻), can be measured using techniques like photoelectron spectroscopy. cdnsciencepub.comresearchgate.net For anthracene and its derivatives, this first ionization event involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is a π-orbital with the highest electron density at the 9 and 10 positions. cdnsciencepub.comresearchgate.net
Researchers have established a direct, linear free-energy relationship between the standard oxidation potentials (E°) obtained from cyclic voltammetry in solution and the gas-phase ionization energies (E_I). cdnsciencepub.comresearchgate.net This correlation demonstrates that the same fundamental electronic properties govern both processes. However, the energy required for oxidation in solution is modified by the solvation energies of the neutral molecule and its resulting cation radical. By comparing the gas-phase and solution-phase data, it is possible to evaluate these solvation effects. cdnsciencepub.com For the series of studied anthracenes, this compound represents an extreme case where the solvation energy of the cation radical is significantly influenced by the presence of the methoxy substituents. cdnsciencepub.com
The general relationship can be described as: E° = E_I - ΔG_solv + C where ΔG_solv is the difference in solvation energy between the ion and the neutral molecule, and C is a constant that includes the reference electrode potential. Computational studies support these experimental findings, providing methods to predict redox potentials by calculating gas-phase ionization energies and solvation energies. nih.gov
Formation and Spectroscopic Characterization of Radical Cations and Anions
Upon one-electron oxidation, this compound forms a radical cation (DMA•⁺). This species is a key intermediate in many of its chemical and photochemical reactions and has been characterized using various spectroscopic techniques. The one-electron reduction of the molecule leads to the formation of a radical anion (DMA•⁻).
The radical cation DMA•⁺ can be generated through chemical or electrochemical oxidation. cdnsciencepub.commarquette.edu In some cases, these radical cations can associate with a neutral parent molecule to form a dimer radical cation, (DMA)₂•⁺. nih.govacs.org The formation of such dimers is often accompanied by distinct changes in the absorption spectrum, such as the appearance of new, long-wavelength absorption bands. acs.org
The structure of these dimer cations can vary. For a derivative, 2-ethyl-9,10-dimethoxyanthracene (B1213300), studies using transient absorption and time-resolved resonance Raman (TR³) spectroscopy combined with pulse radiolysis have provided evidence for the formation of a charge-localized dimer radical cation. nih.gov In this species, the positive charge is not shared equally between the two anthracene units but is primarily located on one of them. nih.gov Density Functional Theory (DFT) calculations have been used to model potential structures, such as π-stacked and T-shaped dimers, to interpret the experimental spectroscopic data. nih.gov
The spectroscopic characterization of radical anions of related anthracene compounds, such as 9,10-dicyanoanthracene, has been achieved using techniques like laser flash photolysis. beilstein-journals.org These radical anions are often persistent species that can be detected after being formed through photoinduced electron transfer. beilstein-journals.org While the radical anion of this compound itself is less studied, the methodologies applied to similar compounds are applicable.
| Species | Method of Generation | Characterization Technique(s) | Key Findings |
| DMA•⁺ (Radical Cation) | Electrochemical/Chemical Oxidation, Photoionization | Cyclic Voltammetry, UV-Vis Spectroscopy | Formed by one-electron oxidation. cdnsciencepub.com |
| (DMA)₂•⁺ (Dimer Radical Cation) | Association of DMA•⁺ and DMA | Transient Absorption, Time-Resolved Resonance Raman (TR³) Spectroscopy | Formation of charge-localized and charge-delocalized structures; new absorption bands observed. nih.gov |
| DMA•⁻ (Radical Anion) | Photoinduced Electron Transfer (in related systems) | Laser Flash Photolysis (in related systems) | Characterized as persistent species in similar aromatic compounds. beilstein-journals.org |
This table summarizes the formation and characterization of radical ions based on cited research.
Photoelectrochemistry and Redox Processes in Photosensitized Systems
This compound (DMA) plays a significant role in photoelectrochemistry and photosensitized reactions, often acting as a photocatalyst or photosensitizer. acs.orgnih.gov In these processes, the molecule absorbs light, promoting it to an electronically excited state (DMA*) which can then engage in redox reactions.
Photoinduced electron transfer (PET) is a common mechanism in these systems. beilstein-journals.orgnih.gov Upon excitation, DMA* can donate an electron to an electron acceptor, resulting in the formation of the DMA radical cation (DMA•⁺) and the acceptor's radical anion. acs.orgnih.gov This process initiates a chemical transformation.
Furthermore, substituted anthracenes are known to react with singlet oxygen (¹O₂), a highly reactive form of oxygen often generated in photosensitized reactions. plos.org The reaction between the anthracene core and singlet oxygen typically results in the formation of an endoperoxide. plos.org For instance, the reaction of 9,10-dibutoxyanthracene, a close analog, with ¹O₂ has been shown to produce the corresponding endoperoxide, and a similar product, this compound-endoperoxide (DMA-EPO), is known. plos.org In these cases, the anthracene derivative can act as both the photosensitizer for ¹O₂ generation and the substrate that is subsequently oxidized. plos.org The use of 9,10-dimethylanthracene as a chemical trap to detect the presence of singlet oxygen in various photosensitized systems further highlights the importance of this class of compounds in studying photo-redox processes. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Modeling of 9,10 Dimethoxyanthracene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of medium to large-sized organic molecules like 9,10-dimethoxyanthracene. By approximating the many-body electronic Schrödinger equation into a more manageable set of equations based on the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly employed to predict a wide range of molecular properties.
Ground State Geometry Optimization and Conformation Analysis
The first step in the computational analysis of this compound involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, a key aspect of the conformational analysis is the orientation of the two methoxy (B1213986) groups relative to the planar anthracene (B1667546) core.
Frontier Molecular Orbital Analysis and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.
For this compound, the HOMO is expected to be a π-orbital delocalized over the anthracene ring, with significant contributions from the oxygen atoms of the methoxy groups, reflecting their electron-donating nature. The LUMO is anticipated to be a π*-orbital, also distributed across the aromatic core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability.
The electron density distribution, also obtainable from DFT calculations, visualizes the regions of high and low electron density within the molecule. This is often represented using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy groups and the π-system of the anthracene ring are expected to be electron-rich areas.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| LUMO+1 | -1.5 |
| LUMO | -2.0 |
| HOMO | -5.5 |
| HOMO-1 | -6.0 |
| Note: This table is for illustrative purposes only, as specific published DFT data for this compound is not available. The values are typical for similar aromatic ethers. |
Prediction and Analysis of Vibrational Spectra
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman active modes. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and the corresponding normal modes.
The calculated vibrational spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. These would include C-H stretching vibrations of the aromatic ring and the methyl groups, C-C stretching of the anthracene core, and C-O stretching and bending modes of the methoxy groups. The theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical method.
Excited State Calculations (e.g., TD-DFT)
To investigate the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. TD-DFT provides information about vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the excited states.
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. The absorption spectrum is typically calculated at the optimized ground state geometry, providing the vertical excitation energies to various singlet excited states. The calculated transitions are characterized by their energy, oscillator strength, and the molecular orbitals involved. For this compound, the lowest energy absorption bands in the near-UV region are expected to correspond to π-π* transitions within the anthracene core, modulated by the electron-donating methoxy groups. nih.gov
The simulation of the emission spectrum involves first optimizing the geometry of the lowest singlet excited state (S1). The energy difference between the optimized S1 state and the ground state at the S1 geometry corresponds to the emission energy. The difference in energy between the absorption and emission maxima is known as the Stokes shift, which is related to the geometric relaxation in the excited state.
Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound (Illustrative)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 -> S1 | 390 | 0.15 | HOMO -> LUMO |
| S0 -> S2 | 370 | 0.10 | HOMO-1 -> LUMO |
| S0 -> S3 | 260 | 0.80 | HOMO -> LUMO+1 |
| Note: This table is for illustrative purposes only, as specific published TD-DFT data for this compound is not available. The values are representative of similar substituted anthracenes. |
Potential Energy Surface Scans for Excited State Transformations
TD-DFT can be used to explore the potential energy surfaces (PES) of the excited states of this compound. By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy of the excited state at each point, a PES scan can be generated. This is particularly useful for understanding photochemical reactions and non-radiative decay pathways.
For instance, scanning the C-O bond length or the dihedral angle of the methoxy groups in the excited state could reveal pathways for photochemical reactions or conformational changes that facilitate internal conversion or intersystem crossing. These calculations can help to identify transition states and energy barriers for various photophysical and photochemical processes, providing a deeper understanding of the molecule's behavior upon photoexcitation.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions and molecular behavior at the atomic level. For this compound (DMA) and its derivatives, these computational methods provide profound insights into reaction mechanisms, electronic processes, and environmental influences that are often difficult to probe experimentally. By modeling the potential energy surfaces and electronic structures, researchers can elucidate the complex interplay of factors governing the reactivity and properties of this important anthracene derivative.
Elucidation of Reaction Pathways, Transition States, and Activation Barriers
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the reaction coordinates for various transformations involving 9,10-disubstituted anthracenes. A prominent area of investigation is the reaction with singlet oxygen and subsequent thermal or photochemical transformations of the resulting endoperoxide.
Studies on derivatives like 9,10-dibutoxyanthracene, a close structural analog to DMA, have proposed detailed reaction pathways supported by computational energetics. The initial step is typically a [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene core to form an endoperoxide. nih.gov This process is a common fate for many anthracene compounds exposed to light and air. nih.gov
Following its formation, the endoperoxide can undergo further reactions, particularly decomposition. Theoretical calculations help to distinguish between possible decomposition pathways. For instance, two primary mechanisms for the decomposition of anthracene endoperoxides involve the cleavage of either the C–O bond or the O–O bond. nih.gov The pathway initiated by O–O bond cleavage forms a biradical intermediate, and the stability of this intermediate, which can be influenced by the substituents at the 9 and 10 positions, dictates the subsequent reaction course. nih.gov For 9,10-dialkoxy derivatives, this can lead to secondary decomposition products. nih.govplos.org Computational modeling of the singlet-triplet transition energies and the potential energy surface helps to validate the proposed mechanisms and explain the formation of experimentally observed products. nih.gov
DFT has also been used to investigate the kinetics and mechanisms of other cycloaddition reactions, such as the Diels-Alder reaction between various anthracenes and dienophiles. orientjchem.org These studies calculate the geometries of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. For a given reaction, computations can predict which regioisomers are favored by comparing the energy barriers of the different pathways. For example, in the reaction of 9-bromomethyl anthracene with an unsymmetrical dienophile, DFT calculations correctly predicted the preferred "ortho" isomer by showing its transition state to have a lower activation energy compared to the "meta" pathway. orientjchem.org Similar computational approaches are applied to understand the reactivity of this compound in related cycloaddition processes.
Table 1: Calculated Energy Barriers for Anthracene Dimerization This table presents data for the parent anthracene molecule as a reference for typical energy barriers in anthracene reactions, as specific values for this compound dimerization were not available in the reviewed sources.
| Reaction Process | Calculated Potential Barrier (kcal/mol) | Computational Method |
| Anthracene Dimerization | ~55 | Density Functional Theory |
| Dimer Dissociation | ~45 | Density Functional Theory |
| Data sourced from studies on the mechanochemical dimerization of anthracene. researchgate.net |
Modeling of Electron Transfer Processes and Charge Localization Phenomena
The electron-rich nature of the this compound core makes it an excellent electron donor, and its electron transfer (ET) properties have been extensively modeled using computational chemistry. Photoelectron spectroscopy, combined with theoretical calculations, shows that the first ionization of DMA occurs from the highest occupied molecular orbital (HOMO), which has its maximum electron density at the 9 and 10 positions. cdnsciencepub.com This localization is a key factor in its reactivity and interactions.
Upon one-electron oxidation, DMA forms a radical cation (DMA•+). A significant area of theoretical investigation has been the behavior of this radical cation, particularly its tendency to form dimers and the nature of charge distribution within these aggregates. DFT calculations have been pivotal in exploring the structure and energetics of the dimer radical cation, (DMA)₂•+. nih.gov
Computational studies on a closely related derivative, 2-ethyl-9,10-dimethoxyanthracene (B1213300), revealed a fascinating competition between charge-localized and charge-delocalized dimer structures. nih.gov While the most stable structure predicted by DFT energetics is a charge-delocalized, asymmetric π-stacked conformation, spectroscopic results were better explained by the formation of a charge-localized, edge-to-face T-shaped dimer. nih.gov In this T-shaped structure, the positive charge remains localized on a single monomer unit rather than being shared across both. nih.gov Potential energy curve calculations for the association of the monomer radical cation with a neutral monomer showed that the charge-localized T-shaped dimer can be efficiently formed, highlighting a dynamic equilibrium between different structural and electronic configurations. nih.gov
Further studies on more complex aggregates, such as the dicationic homotrimer of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, also employed DFT to unravel the charge distribution. marquette.edu The calculations showed that the charge was not evenly distributed among the three anthracene units; instead, the central molecule in the π-stack bore only a partial positive charge. marquette.edu This work underscores the ability of computational models to predict and explain complex charge localization and delocalization phenomena in multi-component aromatic systems.
Table 2: Calculated Geometries and Charge Distribution in Dimer Radical Cations of a DMA Derivative
| Dimer Structure | Description | Charge Distribution | Relative Stability |
| DF3•+ | Asymmetric π-stacked face-to-face | Delocalized | Most Stable |
| DT•+ | Edge-to-face T-shaped | Localized on one monomer | Less Stable, but kinetically formed |
| Based on DFT calculations for the 2-ethyl-9,10-dimethoxyanthracene dimer radical cation. nih.gov |
Theoretical Treatment of Solvent Effects on Molecular Dynamics
The behavior of molecules in the condensed phase is significantly influenced by their interaction with the surrounding solvent. Theoretical and computational chemistry provides powerful methods to model these solvent effects, ranging from implicit continuum models to explicit molecular dynamics (MD) simulations.
For processes involving charge transfer or the formation of ionic species, such as the oxidation of this compound, solvation plays a critical role. Computational studies have quantified the solvation energy associated with the radical cations of a series of substituted anthracenes. cdnsciencepub.com It was found that the solvation energy decreases by approximately 0.2 eV (~5 kcal/mol) across the series from 9-nitroanthracene (B110200) to this compound. cdnsciencepub.com This trend is attributed to the increasing size of the substituted anthracene and the extensive delocalization of the charge in the radical cation, which reduces the interaction strength with polar solvent molecules. cdnsciencepub.com Such calculations help to bridge the gap between gas-phase energetics and electrochemical potentials measured in solution. cdnsciencepub.com
While specific, large-scale MD simulations focusing solely on this compound in various solvents are not extensively documented in the literature reviewed, the theoretical framework for such studies is well-established. MD simulations treat the solvent explicitly, modeling the atomic interactions between the solute (DMA) and a large number of individual solvent molecules. nih.govnih.gov This approach allows for the dynamic simulation of how solvent molecules arrange around the solute and how this "solvation shell" evolves over time.
Such simulations are used to:
Calculate the free energy of solvation to understand solubility and partitioning.
Model the reorientation of polar solvent molecules around a solute following electronic excitation or electron transfer, a process crucial for stabilizing charge-separated states. nih.gov
Simulate the diffusion of reactants in solution to model reaction kinetics.
Understand how specific solute-solvent interactions, like hydrogen bonding, can influence molecular conformation and reactivity.
For a molecule like this compound, MD simulations could provide detailed insights into how different solvents mediate the formation and stability of its radical cation dimers, potentially explaining why certain structures (e.g., charge-localized vs. delocalized) might be favored in different environments.
Reactivity and Reaction Mechanisms Involving 9,10 Dimethoxyanthracene
Photochemical Reactions
The photochemistry of 9,10-dimethoxyanthracene is characterized by its interaction with light, leading to a variety of oxidative and cleavage reactions. The electron-rich nature of the anthracene (B1667546) core, enhanced by the two methoxy (B1213986) groups, makes it particularly susceptible to photo-induced transformations.
This compound and its derivatives readily react with singlet oxygen (¹O₂) upon photo-irradiation in the presence of a photosensitizer. nih.gov This reaction is a [4+2] cycloaddition where the anthracene system acts as the diene and singlet oxygen acts as the dienophile. The primary product is the corresponding 9,10-endoperoxide. nih.govresearchgate.net This process is a key step in photooxidative cleavage.
The general mechanism involves:
Photosensitization: A photosensitizer (e.g., Methylene (B1212753) Blue, Rose Bengal) absorbs light and transfers energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Cycloaddition: The singlet oxygen attacks the electron-rich 9 and 10 positions of the dimethoxyanthracene ring to form a bridged endoperoxide. nih.govnih.gov
Cleavage: The formed endoperoxide is often unstable and can be cleaved. For instance, in the presence of a protic acid, these endoperoxides undergo cleavage to yield quinone derivatives. nih.gov
The thermolysis of these endoperoxides represents the reverse reaction. nih.gov Heating the endoperoxide can cause it to decompose, releasing singlet oxygen and regenerating the parent this compound. fu-berlin.de However, other thermal decomposition pathways can also occur, sometimes leading to the formation of diepoxides or other rearranged products, depending on the substituents and reaction conditions. nih.govfu-berlin.de
Table 1: Products of Photooxidation and Thermolysis of Anthracene Endoperoxides
| Reactant | Conditions | Major Product(s) |
|---|---|---|
| This compound | Light (λ), Sensitizer (B1316253), O₂ | This compound-9,10-endoperoxide |
| This compound-9,10-endoperoxide | Heat (Δ) | This compound, Singlet Oxygen |
| This compound-9,10-endoperoxide | Protic Acid | Corresponding Quinone |
| Anthracene-9,10-endoperoxide (APO) | Photolysis (λ < 320 nm) | Anthracene, Diepoxide |
This table provides an interactive overview of the reaction products under different conditions.
The photodissociation of sulfonated anthracene derivatives in aqueous solutions is a well-documented process. While direct studies on this compound-sulfonates are specific, the mechanisms can be inferred from related compounds like anthracene-9-sulfonate and 9,10-anthraquinone-2-sulfonate. researchgate.netrsc.org
Photolysis can proceed through two main pathways, depending on the excited state involved:
Desulphonation (-SO₃): This pathway is often associated with the π-π* excited state and results in the cleavage of the C-S bond to release a sulfite (B76179) radical and form an anthracene radical, which can then abstract a hydrogen atom to yield the parent anthracene. rsc.org For this compound-sulfonate, this would regenerate this compound.
Desulphonylation (-SO₂): This pathway is proposed to occur from the n-π* excited state. It involves the cleavage of the C-S bond and the loss of sulfur dioxide, leading to the formation of an oxygenated product. For example, photolysis of sodium anthracene-9-sulfonate can yield 9,10-anthraquinone via the 9-anthrol anion intermediate. rsc.org
The quantum yield and the ratio of products are highly dependent on factors such as the concentration of the substrate, the presence of oxygen, and the pH of the solution. researchgate.net
9,10-Dialkoxyanthracenes can participate in photocatalytic carbon-carbon bond formation through electron-transfer (ET) oxidation. This process is typically mediated by a photocatalyst that can be excited by light to generate a potent oxidizing species.
A notable example involves the use of 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺-Mes) as a photocatalyst. acs.org The mechanism proceeds as follows:
Excitation: The Acr⁺-Mes photocatalyst absorbs light, forming a long-lived, high-energy electron-transfer state (Acr•-Mes•⁺).
Electron Transfer: The highly oxidizing Mes•⁺ moiety of the excited photocatalyst accepts an electron from this compound, generating the this compound radical cation (DMA•⁺).
Deprotonation: In analogous reactions with 9,10-dimethylanthracene (B165754), the radical cation undergoes deprotonation from a methyl group to form an anthracenylmethyl radical. acs.org A similar radical species could be formed depending on the specific structure and reaction conditions for alkoxy derivatives.
Radical Coupling: Two of these radical intermediates then couple to form a new carbon-carbon bond, leading to dimerized products like lepidopterenes. acs.org
The efficiency of this process can be enhanced by the addition of a base, which facilitates the deprotonation step of the radical cation. acs.org
Cycloaddition Reactions (Diels-Alder)
The central ring of the anthracene core is electron-rich and can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net The presence of electron-donating methoxy groups at the 9 and 10 positions further activates the molecule for this type of transformation, making this compound a potent diene. libretexts.org
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring. libretexts.org Its outcome is governed by specific selectivity rules.
Regioselectivity: This refers to the orientation of the diene and dienophile when both are unsymmetrical. Since this compound is a symmetrical diene, regioselectivity is determined by the nature of the unsymmetrical dienophile. The reaction generally proceeds in a way that aligns the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile. chemistrysteps.com This alignment is dictated by the electronic effects of the substituents on both reactants and can be predicted by considering the resonance structures that place partial charges on the terminal atoms. chemistrysteps.comyoutube.com
Stereochemistry: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. Furthermore, when a cyclic dienophile reacts, two diastereomeric products, endo and exo, can be formed. The endo product, where the dienophile's substituents are oriented towards the diene's π-system, is often the kinetically favored product. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the substituents on the dienophile and the developing π-bond in the diene during the transition state.
The distribution of endo and exo products in a Diels-Alder reaction can be influenced by the reaction temperature, illustrating the principles of kinetic and thermodynamic control. masterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest, which is typically the endo isomer due to its lower activation energy transition state. masterorganicchemistry.comnih.gov
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible (a retro-Diels-Alder reaction can occur). masterorganicchemistry.com Under these conditions, the system can reach equilibrium, and the most thermodynamically stable product will predominate. The exo isomer is generally more stable than the endo isomer because of reduced steric hindrance. Therefore, at high temperatures, the exo product is often the major isomer observed. nih.gov
The transition from kinetic to thermodynamic control depends on the specific reactants and the energy barrier for the retro-Diels-Alder reaction. nih.gov
Table 2: Factors Influencing Diels-Alder Product Distribution
| Control Type | Reaction Temperature | Favored Product | Reason |
|---|---|---|---|
| Kinetic | Low | Endo Isomer | Lower activation energy, faster rate of formation. masterorganicchemistry.com |
This interactive table summarizes the conditions that favor kinetic versus thermodynamic products.
Nucleophilic Substitution Reactions with this compound Precursors
The synthesis of this compound and its derivatives often involves nucleophilic substitution reactions on its precursors, primarily substituted anthraquinones. The 9- and 10-positions of the anthracene core are protected as carbonyl groups in anthraquinones, which directs substitution to other positions on the aromatic rings before a final reduction step yields the target anthracene. nih.gov
A common strategy involves the methylation of hydroxylated anthraquinones. For instance, 1,4-dihydroxyanthraquinone can be methylated to produce 1,4-dimethoxyanthracene-9,10-dione. mdpi.com This precursor can then undergo further nucleophilic substitution. Treatment of 1,4-dimethoxyanthracene-9,10-dione with nucleophiles like butylamine (B146782), in the presence of a catalyst such as iodobenzene (B50100) diacetate, leads to the formation of aminoanthraquinone derivatives. mdpi.com Research has shown that reaction temperature plays a crucial role in the selectivity of these substitutions. For example, the reaction between 1,4-dimethoxyanthracene-9,10-dione and butylamine at higher temperatures (e.g., 80 °C) favors the formation of disubstituted products. mdpi.com
Another important class of precursors are halogenated anthraquinones. Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a versatile starting material. The bromine atom can be displaced by various nitrogen-based nucleophiles through Ullmann coupling reactions to synthesize a range of 4-substituted 9,10-anthraquinones. researchgate.net Similarly, 1,8-dichloroanthraquinone (B31358) can be functionalized via Suzuki–Miyaura coupling reactions to yield 1,8-diarylanthracene derivatives, which can subsequently be reduced to the corresponding anthracenes. nih.gov
The final step in these synthetic routes is typically the reduction of the anthraquinone (B42736) core to the anthracene scaffold. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the final product. nih.govresearchgate.net
| Precursor | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,4-dimethoxyanthracene-9,10-dione | Butylamine (BuNH₂) | PhI(OAc)₂ | Aminoanthraquinones | mdpi.com |
| Bromaminic acid | Various amines | Ullmann coupling | 4-Amino-substituted anthraquinones | researchgate.net |
| 1,8-dichloroanthraquinone | Aryl boronic acids | Suzuki–Miyaura coupling | 1,8-Diarylanthraquinones | nih.gov |
Radical Chemistry and Formation of Radical Cation Intermediates
The electron-rich aromatic system of this compound (DMA) makes it susceptible to oxidation, leading to the formation of a stable radical cation intermediate (DMA•+). This process involves the removal of an electron from the highest occupied molecular orbital (HOMO), which has its maximum electron density at the 9- and 10-positions of the anthracene core. cdnsciencepub.com The formation and behavior of this radical cation have been studied extensively using electrochemical and spectroscopic techniques.
Electrochemical methods, such as cyclic voltammetry, can be used to determine the standard oxidation potential for the D → D•+ + e- process. cdnsciencepub.com Spectroelectrochemical methods have successfully generated the radical cations of this compound and other derivatives in sufficient concentrations for spectral analysis. cdnsciencepub.com
Pulse radiolysis is another powerful technique used to investigate these transient species. nih.gov When a solution of a DMA derivative, such as 2-ethyl-9,10-dimethoxyanthracene (B1213300), is subjected to pulse radiolysis, the DMA•+ radical cation is formed. This species can then interact with a neutral DMA molecule to form a dimer radical cation, (DMA)₂•+. nih.gov
Detailed studies using transient absorption (TA) and time-resolved resonance Raman (TR³) spectroscopy have provided insights into the structure of this dimer radical cation. nih.gov The experimental data, supported by DFT calculations, suggest that the positive charge in the non-covalent (DMA)₂•+ dimer is localized on a single monomer unit. nih.gov While calculations indicate that a charge-delocalized, asymmetric, π-stacked face-to-face geometry is the most energetically stable structure, the spectroscopic results show better agreement with a charge-localized, edge-to-face T-shaped structure. nih.gov This suggests that the T-shaped dimer is efficiently formed and contributes significantly to the observed spectra, existing in a dynamic equilibrium with charge-delocalized structures. nih.gov
| Technique | Information Obtained | Key Findings | Reference |
|---|---|---|---|
| Cyclic Voltammetry | Standard oxidation potentials (E°) | Quantifies the ease of electron removal from the anthracene core. | cdnsciencepub.com |
| Photoelectron Spectroscopy | Gas-phase ionization energy | Identifies the first ionization as removal of an electron from the HOMO at the 9,10-positions. | cdnsciencepub.com |
| Pulse Radiolysis | Formation of transient radical species | Generates DMA•+ and observes its subsequent reactions. | nih.gov |
| Transient Absorption & Time-Resolved Resonance Raman Spectroscopy | Structure and dynamics of radical cations | Supports the formation of a charge-localized, T-shaped dimer radical cation, (DMA)₂•+. | nih.gov |
Applications in Advanced Chemical Systems and Materials Science
Role in Photoredox Catalysis and Photocatalytic Systems
9,10-Dimethoxyanthracene and its derivatives are effective photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating or accelerating chemical reactions. This property is central to its role in photoredox catalysis.
The function of this compound as a photosensitizer in organic transformations primarily proceeds through two key mechanisms: singlet oxygen generation and electron transfer.
In the presence of light and oxygen, photoexcited this compound can transfer its energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state. This singlet oxygen can then participate in a variety of organic reactions, such as the oxidation of alkenes and dienes. For instance, the photosensitized oxidation of substrates like 9,10-dimethylanthracene (B165754) yields the corresponding endoperoxide, a reaction that is dependent on the initial concentration of the substrate, light intensity, and the amount of the sensitizer (B1316253). rsc.org The kinetics of such reactions suggest that the interaction between the photogenerated singlet oxygen and the organic substrate occurs in a homogeneous medium. rsc.org
Alternatively, 9,10-disubstituted anthracenes, including 9,10-dibutoxyanthracene, are utilized as electron transfer sensitizers. plos.orgnih.gov Upon photoexcitation, these molecules can donate an electron to an acceptor molecule, generating a radical cation and a radical anion, which can then undergo further reactions. This process is fundamental to their application in photopolymerization. plos.orgnih.gov The substituents at the 9 and 10 positions significantly influence the photophysical properties, such as fluorescence quantum yields and UV spectra, and thereby their effectiveness as sensitizers. plos.org A common pathway for the degradation of these sensitizers in the presence of air involves the formation of an endoperoxide species. plos.orgnih.gov
Table 1: Comparison of Sensitization Mechanisms
| Mechanism | Description | Key Intermediates | Typical Applications |
| Singlet Oxygen Generation | The photosensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen (¹O₂). | Excited sensitizer, Singlet Oxygen | [4+2] cycloadditions, Ene reactions, Oxidation of sulfides and phenols |
| Electron Transfer | The photoexcited sensitizer donates or accepts an electron from a substrate, initiating a redox reaction. | Radical ions | Photopolymerization, Reductive or oxidative functionalization of organic molecules |
A significant area of research focuses on developing photocatalytic systems that can be activated by lower-energy red light, which offers advantages such as deeper light penetration and reduced photodamage to sensitive substrates. A key strategy to achieve this is through triplet-triplet annihilation (TTA) photon upconversion. In a TTA-UC system, a sensitizer absorbs low-energy photons (e.g., red light) and transfers its triplet energy to an annihilator molecule, such as a 9,10-disubstituted anthracene (B1667546). rsc.orgrsc.orgresearchgate.net Two excited annihilator molecules then undergo TTA to generate one higher-energy singlet excited state, which can then emit a higher-energy photon (upconverted fluorescence) or drive a chemical reaction. rsc.orgrsc.orgresearchgate.net
9,10-disubstituted anthracenes are excellent candidates for annihilators due to their high fluorescence quantum yields and tunable triplet state energies. rsc.org For efficient TTA-UC, the triplet energy of the annihilator must be approximately half of its singlet energy. The triplet state energies of many 9,10-substituted anthracenes are suitable for use with common sensitizers like platinum or palladium octaethylporphyrin. rsc.org Researchers have successfully utilized various 9,10-disubstituted anthracenes as annihilators in TTA-UC systems, demonstrating the potential for driving chemical transformations with red light. rsc.orgrsc.orgresearchgate.net
Molecular Components for Organic Electronics
The delocalized π-electron system of the anthracene core in this compound provides it with semiconducting properties, making it a promising candidate for use in various organic electronic devices.
While many anthracene derivatives exhibit p-type (hole-transporting) behavior, appropriate substitution can induce n-type (electron-transporting) characteristics. The introduction of electron-donating methoxy (B1213986) groups at the 9 and 10 positions in this compound can influence its electronic properties, potentially enhancing its ability to accept and transport electrons. The charge transport properties of anthracene-based materials are heavily dependent on the molecular stacking in the solid state. rsc.org Chemical modifications that promote favorable intermolecular interactions are crucial for efficient charge transfer. Theoretical studies on anthracene derivatives with various substituents have shown that increasing the size of the aryl substituents can improve both electron and hole injection capabilities. rsc.org
Anthracene derivatives are widely used as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and good thermal stability. rsc.orgresearchgate.net The substitution at the 9 and 10 positions is a common strategy to enhance the performance and processability of these materials. researchgate.netnih.govsemanticscholar.org While specific performance data for this compound in OLEDs is not extensively reported, the general principles suggest its potential as an emissive or host material. The methoxy groups can influence the emission color and efficiency. For instance, non-symmetric 9,10-diphenylanthracene (B110198) derivatives have been shown to be efficient deep-blue emitters with high hole drift mobilities, making them suitable for use in solution-processed amorphous films for OLEDs. researchgate.netnih.govsemanticscholar.org
In the context of OFETs, the charge carrier mobility is a critical parameter. The molecular structure and solid-state packing of this compound would determine its performance. Research on related anthracene derivatives has demonstrated that modifications to the substituents can significantly impact the charge transport properties, with some derivatives achieving high mobilities. researchgate.netnih.govsemanticscholar.org
Table 2: Potential Roles of this compound in Organic Electronics
| Device | Potential Role | Key Properties |
| OLED | Emitter Layer, Host Material | High fluorescence quantum yield, Blue emission, Good thermal stability |
| OFET | Active Channel Material | Charge carrier mobility, Favorable molecular packing |
The ability of a molecule to exist in multiple stable oxidation states is the basis for its use as a redox-active switch in molecular electronic devices. The anthracene core can be reversibly oxidized and reduced. The methoxy groups in this compound, being electron-donating, would influence its redox potentials. While the specific redox switching behavior of this compound is not extensively detailed, the concept of redox cycling has been demonstrated in other aromatic quinones like 9,10-phenanthrenequinone. nih.govresearchgate.net This process involves the repeated reduction and oxidation of the molecule, which can be triggered by an external stimulus such as a change in voltage. This reversible change in oxidation state can be harnessed to control the flow of current in a molecular circuit, effectively acting as a switch. The stability of the radical ions of this compound would be a crucial factor in its viability for such applications.
Photoacid and Photoinitiator Generators for Polymerization
While direct research on this compound as a photoacid or photoinitiator generator is not extensively documented, the broader class of 9,10-dialkoxy- and other substituted anthracene derivatives has demonstrated significant potential in initiating polymerization reactions upon photoirradiation. These compounds primarily function as photosensitizers, which, upon absorbing light, can transfer energy to or undergo electron transfer with other molecules to generate the species that initiate polymerization.
Anthracene derivatives are effective sensitizers for UV-LED curing systems, applicable in both free radical and cationic cure reactions. radtech2020.com By combining these derivatives with a range of free radical photoinitiators, a significant increase in reaction rate and conversion can be achieved. radtech2020.com This broadens the options for formulators, allowing for the replacement of more expensive or less available photoinitiators. radtech2020.com Typically, anthracene derivatives are used in concentrations ranging from 0.2 to 1.0%. radtech2020.com
For instance, 2-Ethyl-9,10-dimethoxyanthracene (B1213300) (EDMA) has been identified as a potent photosensitizer for both diaryliodonium and triarylsulfonium salts. scientificlabs.co.uk These onium salts are well-known photoacid generators (PAGs); upon sensitization by the excited state of EDMA, they decompose to produce strong Brønsted acids, which can then initiate cationic polymerization of monomers like epoxides and vinyl ethers. EDMA has also been shown to accelerate the photopolymerization of other systems, such as those involving benzothiazolium salts. scientificlabs.co.ukscbt.com
Similarly, 9,10-dibutoxyanthracene (DBA) is a commonly used electron transfer sensitizer in photopolymerization due to its favorable optical properties. plos.org Its mechanism involves the formation of an exciplex upon photoexcitation in the presence of a suitable polymerization initiator, leading to photoexcited electron transfer. plos.org The effectiveness of DBA as a sensitizer has been demonstrated in curing thick films, where its ability to absorb long-wavelength light allows for more complete curing throughout the material's depth. radtech2020.com
The general principle for these 9,10-dialkoxyanthracenes involves the absorption of light (typically in the near-UV range) to form an excited singlet state. This excited state can then interact with an onium salt (for cationic polymerization) or another initiator system, leading to the generation of reactive species. The efficiency of this process is dependent on the photophysical properties of the anthracene derivative and the specific reaction partners.
| Anthracene Derivative | Role in Polymerization | Mechanism | Applicable Polymerization Type(s) |
|---|---|---|---|
| 2-Ethyl-9,10-dimethoxyanthracene (EDMA) | Photosensitizer | Energy transfer or electron transfer to onium salts | Cationic Polymerization |
| 9,10-Dibutoxyanthracene (DBA) | Photosensitizer | Photoexcited electron transfer via exciplex formation | Free Radical and Cationic Polymerization |
Supramolecular Host-Guest Systems for Recognition and Responsive Materials
The planar, aromatic structure of the anthracene core makes it an attractive building block for the construction of supramolecular host-guest systems. These systems rely on non-covalent interactions (such as π-π stacking, hydrophobic interactions, and van der Waals forces) to bind guest molecules within a host structure, leading to applications in molecular recognition, sensing, and the development of responsive materials.
The photoreactivity of anthracene derivatives has been regulated using host-guest interactions. nih.gov For example, the photodimerization of anthracene derivatives can be influenced by encapsulating them within macrocyclic hosts like cucurbit[n]urils (CB[n]). nih.gov In one study, while the photoreaction of a 9,10-disubstituted anthracene derivative was not significantly affected by CB researchgate.net or CB scientificlabs.co.uk, these hosts acted as nanoreactors or catalysts for the photodimerization of 9-substituted anthracene derivatives, demonstrating high selectivity and yield. nih.gov This highlights the potential for controlling the photochemical behavior of the anthracene core through supramolecular complexation.
Furthermore, anthracene derivatives have been used to create two-dimensional patterned surfaces capable of host-guest chemistry. An anthracene derivative with four alkoxy tails was shown to form highly ordered, porous networks at a solid/liquid interface. These cavities could co-adsorb solvent molecules, which could then be replaced by guest molecules like coronene that fit within the pores. nih.gov This demonstrates the potential for creating functional surfaces for selective guest binding.
While specific studies focusing on this compound in this context are not prevalent, the principles derived from related systems are applicable. The methoxy groups of this compound can influence its solubility and electronic properties, which in turn would affect its interactions within a host-guest complex. The design of responsive materials based on this scaffold could involve the reversible photodimerization of the anthracene core, leading to changes in the material's structure and properties, such as its ability to bind or release a guest molecule.
Probes for Singlet Oxygen Detection and Mechanistic Studies
9,10-Disubstituted anthracenes, particularly those with electron-donating groups, are well-established as chemical traps or probes for singlet oxygen (¹O₂). Singlet oxygen is a highly reactive oxygen species implicated in various chemical and biological processes, including photodynamic therapy and oxidative damage. The detection and quantification of singlet oxygen are crucial for mechanistic studies in these areas.
The mechanism of detection relies on the [4+2] cycloaddition reaction (a Diels-Alder reaction) between the anthracene core and singlet oxygen, which forms a stable 9,10-endoperoxide. mdpi.com This reaction is often accompanied by a loss of the characteristic fluorescence of the anthracene derivative, as the endoperoxide is typically non-fluorescent. The rate of fluorescence decay or the decrease in absorbance can be correlated to the concentration of singlet oxygen produced.
9,10-Dimethylanthracene (DMA) is a widely used probe for singlet oxygen in both organic and aqueous media. researchgate.net It reacts with singlet oxygen to produce the non-fluorescent 9,10-endoperoxide. researchgate.netrsc.org The presence of electron-releasing groups, such as methyl or methoxy groups, at the 9 and 10 positions increases the reactivity of the anthracene ring toward singlet oxygen. acs.org This suggests that this compound would be an even more sensitive probe for singlet oxygen than DMA.
The reaction of this compound with singlet oxygen to form its endoperoxide has been reported, and the subsequent decomposition of this endoperoxide can be influenced by factors such as acid catalysis. plos.org The formation of the endoperoxide disrupts the aromatic π-system of the anthracene core, leading to a quenching of its fluorescence. This change in a spectroscopic property upon reaction with singlet oxygen is the key principle behind its use as a probe.
| Probe Molecule | Reaction with Singlet Oxygen | Detection Principle | Key Features |
|---|---|---|---|
| 9,10-Dimethylanthracene (DMA) | Forms 9,10-endoperoxide | Fluorescence quenching or absorbance decrease | Widely used, high reactivity |
| This compound | Forms 9,10-endoperoxide | Fluorescence quenching or absorbance decrease | Expected higher reactivity due to electron-donating methoxy groups |
Strategies for Developing Functionalized Nanocarriers and Conjugates for Targeted Applications
The unique photochemical properties of the anthracene moiety have been harnessed in the development of functionalized nanocarriers and conjugates, particularly for applications in drug delivery and photodynamic therapy. These strategies often utilize the ability of anthracene to undergo photodimerization or its reactivity with singlet oxygen.
One approach involves incorporating anthracene derivatives into polymer backbones or as crosslinkers in hydrogels. For example, photodimerizing polyethylene glycol-anthracene macromolecules have been developed as generic crosslinkers. nih.gov These can be grafted onto various hydrophilic polymers, such as hyaluronate and alginate, to create photoresponsive hydrogels. nih.gov Exposure to 365 nm light induces the photodimerization of the anthracene units, increasing the crosslinking density of the hydrogel. nih.gov This change in crosslinking can be used to control the release rate of encapsulated molecules, offering a mechanism for photo-controllable drug delivery. nih.gov
In the context of photodynamic therapy (PDT), which utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species like singlet oxygen, anthracene derivatives have been explored as components of the therapeutic system. While not the photosensitizer itself, the anthracene core's reactivity with singlet oxygen can be exploited. For instance, a drug delivery system could be designed where the release of a therapeutic agent is triggered by the presence of singlet oxygen generated during PDT. The cleavage of an anthracene-containing linker through reaction with singlet oxygen could be a potential mechanism for such a system.
Furthermore, the development of nanocarriers for targeted drug delivery often involves functionalizing the surface of nanoparticles with targeting ligands. While direct examples of this compound in such systems are limited, the anthracene scaffold can be chemically modified to attach targeting moieties. The inherent fluorescence of many anthracene derivatives also offers the potential for simultaneous imaging and therapy, a concept known as theranostics.
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions and Paradigmatic Shifts
The study of 9,10-dimethoxyanthracene and its substituted analogues has evolved significantly, marking important contributions to the field of materials science and photochemistry. Initially recognized for its fluorescent properties, early research focused on understanding the fundamental photophysical characteristics of the anthracene (B1667546) core. A key academic contribution has been the systematic exploration of how substitutions at the 9 and 10 positions influence the electronic and optical properties of the molecule.
A notable paradigmatic shift occurred with the application of 9,10-disubstituted anthracenes in Organic Light-Emitting Diodes (OLEDs) and as annihilators in triplet-triplet annihilation photon upconversion (TTA-UC) systems. rsc.orgrsc.org This moved the focus from fundamental characterization to the rational design of molecules for specific technological applications. Research has demonstrated that while substitutions with groups like phenyl or thiophene (B33073) have a minor effect on UV/Vis absorption, they can significantly alter fluorescence quantum yields. rsc.orgresearchgate.net For instance, thiophene substituents have been shown to decrease the fluorescence quantum yield significantly. rsc.orgresearchgate.net
Another significant area of contribution is in the development of synthetic methodologies to create novel derivatives. The use of cross-coupling reactions has become a key strategy in synthesizing a variety of 9,10-disubstituted anthracenes. rsc.orgresearchgate.net This has enabled the creation of complex molecules with tailored properties for applications such as molecular electronics. The synthesis of π-conjugated systems featuring thiophene side arms attached to the anthracene core is a prime example of this advanced synthetic effort. rsc.orgresearchgate.net Furthermore, theoretical calculations, particularly Density Functional Theory (DFT), have become integral to this research, allowing for the investigation of electronic structures and the prediction of material properties before synthesis, representing a shift towards a more integrated experimental and computational approach. rsc.orgrsc.org
Emerging Research Avenues in this compound Chemistry and its Derivatives
Current research into this compound and its derivatives is branching into several exciting new directions, driven by the quest for advanced materials with novel functionalities.
One of the most promising emerging avenues is the development of sophisticated derivatives for molecular electronics and redox-active switches. rsc.org Researchers are designing and synthesizing new π-conjugated compounds based on the this compound framework to study their charge transport properties. rsc.orgresearchgate.net These efforts often involve complex synthetic routes to introduce specific functional groups that can control the molecule's electronic behavior.
Another burgeoning area is the application of anthracene derivatives in photodynamic therapy and as photosensitizers. While research has focused on related anthracene structures, the principles can be extended to this compound derivatives. For example, 9,10-dibutoxyanthracene has been shown to produce an endoperoxide species by reacting with oxygen, suggesting its potential as a photo-induced oxygen scavenger. researchgate.net The ability to generate reactive oxygen species upon light exposure is also being explored for antimicrobial applications. acs.org The synthesis of novel 9,10-dithio/oxo-anthracenes as efficient photosensitizers for photoinitiator systems in materials like dry film photoresists also highlights the expanding scope of these compounds. researchgate.net
Furthermore, the exploration of anthracene derivatives as probes in biological systems is a rapidly developing field. mdpi.com Modifications at the 9 and 10 positions can alter properties like lipophilicity and fluorescence, making them suitable for bioimaging applications. mdpi.com The ability to tune these properties through synthetic chemistry opens the door to creating a new generation of fluorescent probes for cellular and subcellular imaging.
Table 1: Selected 9,10-Disubstituted Anthracene Derivatives and Their Research Applications
| Derivative Name | Substituents | Research Application |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(Trifluoromethyl)phenyl | Annihilator in Triplet-Triplet Annihilation Upconversion (TTA-UC) rsc.orgrsc.org |
| 4-(10-phenylanthracene-9-yl)pyridine | Phenyl, Pyridyl | Annihilator in Triplet-Triplet Annihilation Upconversion (TTA-UC) rsc.orgrsc.org |
| 9,10-Dibutoxyanthracene | Butoxy | Photo-induced oxygen scavenger researchgate.net |
| 9,10-diphenylanthracene (B110198) (DPA) | Phenyl | Benchmark annihilator in TTA-UC, blue light emitter in OLEDs rsc.orgnih.gov |
Potential for Interdisciplinary Research and Novel Theoretical Applications
The unique properties of this compound and its derivatives position them at the intersection of several scientific disciplines, offering fertile ground for interdisciplinary research. The development of these molecules for electronic devices, for instance, necessitates a close collaboration between synthetic organic chemists, materials scientists, and physicists to design, synthesize, and characterize new materials and integrate them into functional devices. rsc.org
In the realm of biology and medicine, the potential of anthracene derivatives as anticancer agents and for bioimaging creates opportunities for collaboration between chemists, biologists, and medical researchers. mdpi.comnih.gov The design of new photosensitizers for antimicrobial photodynamic therapy is another area that requires a multidisciplinary approach, combining expertise in chemistry, microbiology, and photomedicine. acs.org
From a theoretical standpoint, this compound and its derivatives serve as excellent model systems for advancing our understanding of structure-property relationships in organic materials. The application of computational methods like DFT to predict electronic and photophysical properties is already well-established. rsc.orgrsc.org Future theoretical work could focus on developing more accurate models to predict the behavior of these molecules in complex environments, such as in solid-state devices or biological systems. There is also potential for the development of new theoretical frameworks to describe and predict the efficiency of processes like triplet-triplet annihilation upconversion, guiding the design of next-generation materials.
Q & A
Q. How is the fluorescence quantum yield (Φf) of 9,10-dimethoxyanthracene (DMeOA) experimentally determined, and what factors influence its accuracy?
Fluorescence quantum yield (Φf) for DMeOA is typically measured using comparative methods with standard fluorophores (e.g., quinine sulfate). Key steps include:
- Instrument calibration : Ensure spectrometer sensitivity matches emission spectra of reference and sample.
- Sample preparation : Use degassed solvents to minimize quenching by oxygen.
- Data correction : Account for inner-filter effects and reabsorption artifacts. DMeOA exhibits Φf = 0.8728 in experimental studies, but deviations arise from solvent polarity, temperature, and pressure-dependent non-radiative decay pathways .
Q. What synthetic routes are available for preparing this compound, and how are intermediates purified?
Common methods include:
- Direct methoxylation : Anthracene derivatives are treated with methylating agents (e.g., dimethyl sulfate) under basic conditions.
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions using 9,10-dibromoanthracene and methoxyphenyl boronic acids (e.g., 4-methoxyphenyl boronic acid) yield substituted derivatives . Purification : Column chromatography (e.g., silica gel with hexane/DCM gradients) or recrystallization from ethanol is used to isolate high-purity DMeOA (>98% by HPLC) .
Q. How does the electronic structure of DMeOA influence its absorption and emission spectra?
The methoxy groups at positions 9 and 10 donate electron density via resonance, red-shifting absorption maxima compared to unsubstituted anthracene. Time-dependent DFT calculations correlate HOMO-LUMO gaps (~3.1 eV) with experimental UV-vis spectra (λ_abs ≈ 400 nm in toluene). Solvent effects (e.g., polar aprotic vs. aromatic solvents) further modulate spectral shifts .
Advanced Research Questions
Q. What mechanistic insights explain the pressure-dependent discrepancies in radiative rate coefficients (k_r) for DMeOA and its derivatives?
Non-radiative decay pathways (e.g., vibronic coupling or intersystem crossing) are sensitive to external pressure. For DMeOA, pressure increases (1–100 bar) enhance k_r by suppressing torsional motions of methoxy groups, aligning with Franck-Condon factors. Discrepancies between calculated and experimental k_r values (e.g., 5–10% error) arise from incomplete modeling of solvent-solute interactions .
Q. How can ethynyl substituents tune the singlet oxygen (¹O₂) reactivity of DMeOA derivatives for photocleavable applications?
Ethynyl groups at positions 2 and 6 lower HOMO-LUMO gaps by ~0.3 eV, enhancing ¹O₂ generation via energy transfer. Despite reduced reaction rates (40–60% of unmodified DMeOA), ethynyl-DMeOA forms endoperoxides upon ¹O₂ cycloaddition. Acidic cleavage of endoperoxides yields anthraquinones, enabling applications in light-triggered drug delivery . Key data :
| Substituent | λ_abs onset (nm) | ¹O₂ reaction rate (relative to DMeOA) |
|---|---|---|
| None (DMeOA) | 420 | 1.00 |
| Ethynyl | 480 | 0.40–0.60 |
Q. What computational strategies optimize the design of DMeOA-based molecular electronics?
- DFT modeling : Predict charge transport properties using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*).
- NEGF (Non-Equilibrium Green’s Function) : Simulate conductance through Au(111)-molecule-Au(111) junctions. Thiophene-terminated DMeOA derivatives exhibit enhanced conductivity (σ ≈ 10⁻³ S/cm) due to π-conjugation extending across the anthracene core .
Q. How do DMeOA derivatives participate in co-photodimerization with other acenes?
Under UV irradiation, DMeOA undergoes [4+4] cycloaddition with electron-deficient acenes (e.g., naphthacene) in ether. Crossed photoproducts (e.g., anthracene-naphthacene dimers) form with yields >70% when using freeze-thaw degassed solvents to minimize triplet-state quenching .
Data Contradictions and Resolution
- Fluorescence Yield Variability : Discrepancies in Φf values (e.g., 0.85–0.93) stem from solvent purity and excitation wavelength differences. Standardize protocols using degassed toluene and λ_exc = 365 nm .
- Reaction Rate Discrepancies : Ethynyl-substituted DMeOA shows slower ¹O₂ reactivity than theoretical predictions. Adjust steric parameters in transition-state models to account for substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
